molecular formula C14H11N B185724 4-Methylacridine CAS No. 610-51-5

4-Methylacridine

Cat. No. B185724
CAS RN: 610-51-5
M. Wt: 193.24 g/mol
InChI Key: SKLZCRNUJKGGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylacridine is a heterocyclic organic compound that belongs to the acridine family. It is a yellow crystalline solid with a melting point of 98-100°C. 4-Methylacridine has been found to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties.

Mechanism Of Action

The mechanism of action of 4-Methylacridine is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antiviral activity of 4-Methylacridine is thought to be due to its ability to interfere with viral replication.

Biochemical And Physiological Effects

4-Methylacridine has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. In addition, 4-Methylacridine has been found to exhibit hepatotoxicity in rats at high doses.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methylacridine in lab experiments is its broad-spectrum biological activity. It can be used in various assays to study the effects of compounds on cancer cells, bacteria, and viruses. However, one limitation of using 4-Methylacridine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Methylacridine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer, bacterial infections, and viral infections. Another direction is to study its toxicity in more detail and to develop safer derivatives of 4-Methylacridine. Additionally, 4-Methylacridine can be used as a starting material for the synthesis of other biologically active compounds. Therefore, future research can focus on the synthesis and evaluation of novel derivatives of 4-Methylacridine.

Synthesis Methods

The synthesis of 4-Methylacridine can be achieved through several methods. One of the most common methods is the condensation of 4-methoxyphenylacetic acid with formamide in the presence of phosphorus pentoxide. Another method involves the reaction of 4-methoxyphenylacetonitrile with sodium hydroxide in the presence of copper powder. The yield of 4-Methylacridine from these methods ranges from 50-80%.

Scientific Research Applications

4-Methylacridine has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, 4-Methylacridine has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.

properties

CAS RN

610-51-5

Product Name

4-Methylacridine

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

4-methylacridine

InChI

InChI=1S/C14H11N/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12/h2-9H,1H3

InChI Key

SKLZCRNUJKGGRW-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC3=CC=CC=C3N=C12

Canonical SMILES

CC1=CC=CC2=CC3=CC=CC=C3N=C12

Other CAS RN

610-51-5

solubility

0.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.